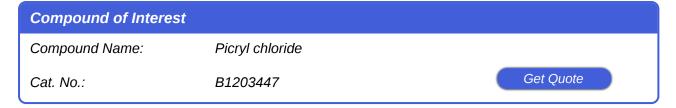


# A Technical Guide to the Physical and Chemical Characteristics of Picryl Chloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, appearance, and relevant experimental protocols for **picryl chloride** (2-chloro-1,3,5-trinitrobenzene). The information is intended to serve as a technical resource for professionals in research and development.

## **Physical and Chemical Properties**

**Picryl chloride** is a polynitroaromatic compound known for its explosive properties and its use as a chemical intermediate and hapten in immunological studies.[1] Its physical and chemical data are summarized below.



Property	Value	References
IUPAC Name	2-Chloro-1,3,5-trinitrobenzene	[1][2]
Synonyms	2,4,6-Trinitrochlorobenzene, TNCB	[1][3][4]
CAS Number	88-88-0	[1][5]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> CIN <sub>3</sub> O <sub>6</sub>	[1][4][6]
Molecular Weight	247.55 g/mol	[1][4][6][7]
Appearance	Light yellow or almost white needles; yellow crystalline solid.[1][2][4][8]	[1][2][4][8]
Melting Point	83 °C (181 °F)	[2][4][6][7][8]
Boiling Point	Decomposes. Reported values range from 315 °C to 375 °C. [5][6][8]	[5][6][8]
Density	1.797 g/cm³ at 20 °C	[1][2][3][6][7]
Crystal Structure	Monoclinic, space group P21/a. [2][9]	[2][9]
Detonation Velocity	7,200 m/s	[2][4]
Vapor Pressure	3.83 x 10 <sup>-6</sup> mmHg	[1]

# **Solubility Profile**



Solvent	Solubility	References
Water	Insoluble (< 1 mg/mL).[1][3]	[1][3][5][8]
Benzene	Freely soluble.[7]	[1][3][7]
Chloroform	Freely soluble (hot).[7]	[7]
Ethanol	Slightly soluble; freely soluble in boiling alcohol.[1][3][7]	[1][3][7][8]
Diethyl Ether	Slightly soluble.[1][3][7]	[1][3][7]
Acetone	Soluble.[8]	[8]
Dimethyl Sulfoxide (DMSO)	Soluble.[8]	[8]

## **Appearance and Morphology**

**Picryl chloride** typically appears as light yellow to almost white crystalline needles.[1][4][7] The crystalline structure has been determined by X-ray diffraction to be a monoclinic system.[2][9] Due to steric hindrance from the adjacent chlorine atom, the two ortho-nitro groups are significantly rotated out of the plane of the benzene ring.[2][9] This structural feature has a notable impact on its chemical reactivity.[2]

# Experimental Protocols Synthesis of Picryl Chloride from Picric Acid

This protocol is based on the established method of reacting picric acid with a chlorinating agent in the presence of a base like pyridine.[10][11]

#### Materials:

- Picric acid (1 mole equivalent)
- Pyridine (1.1 mole equivalent)
- Phosphorus oxychloride (POCl<sub>3</sub>) (0.67 mole equivalent)
- Ethanol (95%)



- Benzene
- Deionized water

#### Procedure:

- Preparation of Pyridine Picrate: Dissolve picric acid (22.9 g) in hot 95% ethanol (200 ml).
   Add pyridine (7.9 g) to the hot solution. Allow the solution to cool, which will cause the precipitation of pyridine picrate as yellow crystals.[10] Collect the crystals via filtration. The yield should be approximately 98% (30.1 g).[10]
- Chlorination Reaction: In a round-bottom flask equipped with a reflux condenser, combine
  the dry pyridine picrate (1 mole) with phosphorus oxychloride (0.67 mole) and benzene (250
  ml).[10]
- Reflux: Heat the mixture to boiling and maintain a gentle reflux for 15 minutes.[10] The reaction converts the hydroxyl group of picric acid into a chloride.
- Work-up: After reflux, a benzene layer and an oily layer will be present. Separate the two layers. Wash both the benzene layer and the oil separately with hot water to remove any remaining reactants and byproducts.[10]
- Isolation: Remove the benzene from its respective layer via rotary evaporation. The crude picryl chloride will remain. The oil layer also contains a significant amount of the product.
   [10]
- Purification: Combine the crude products and purify by recrystallization (see Protocol 4.2).
   The expected melting point of the purified product is 79-81°C.[10] A pilot-scale production process has been developed that achieves yields of 80-91% with 99% purity without recrystallization.[12]

## **Purification by Recrystallization**

Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility at varying temperatures.[13][14]

Materials:



- Crude picryl chloride
- Appropriate solvent (e.g., ethanol)
- Erlenmeyer flask
- Heating source (hot plate)
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

#### Procedure:

- Solvent Selection: An ideal solvent for recrystallization should dissolve the solute (**picryl chloride**) well at high temperatures but poorly at low temperatures.[13][15] Ethanol is a commonly used solvent.
- Dissolution: Place the crude **picryl chloride** in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently to the solvent's boiling point while stirring until all the solid has dissolved.[13][16] It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.[15]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[17] This step should be done quickly to prevent premature crystallization.
- Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[13][14] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.[14][16]
- Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel. [15][16]
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]
- Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator.



 Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (83°C) indicates high purity.[2][4]

## **Spectroscopic Characterization**

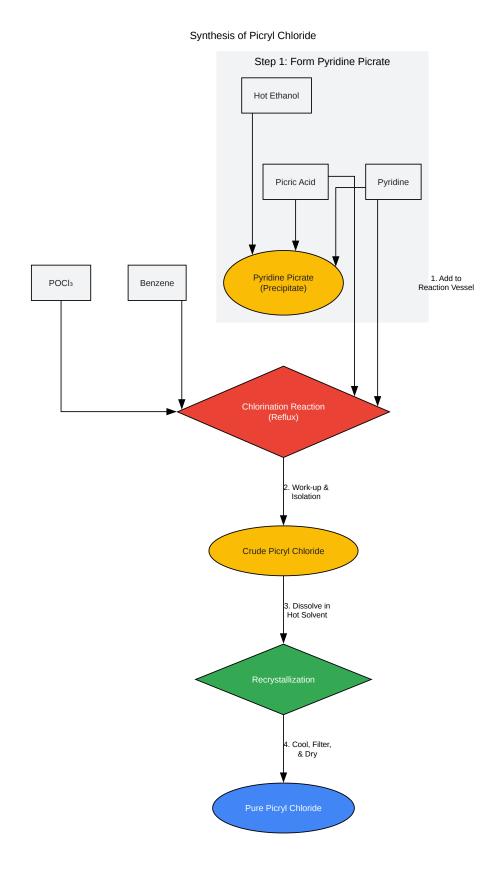
Standard spectroscopic methods are used to confirm the identity and structure of **picryl chloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They will appear as a single peak in the ¹H NMR spectrum.[18] In a CDCl₃ solvent, this signal is observed, and its chemical shift provides information about the electronic environment of the protons.[19]
  - <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, confirming the carbon skeleton.[19]
- Infrared (IR) Spectroscopy: The IR spectrum of picryl chloride is characterized by strong
  absorption bands corresponding to the nitro groups (N-O stretching) and C-Cl stretching, as
  well as bands typical for a substituted benzene ring.[19] This technique is useful for
  identifying the key functional groups present in the molecule.
- UV-Visible Spectroscopy: The electronic absorption spectrum of picryl chloride in various
  organic solvents can be used to study electronic transitions within the molecule.[20] The
  position and intensity of absorption bands are influenced by the solvent polarity.

## **Logical and Experimental Workflows**

The following diagrams illustrate the key processes involved in the preparation and characterization of **picryl chloride**.

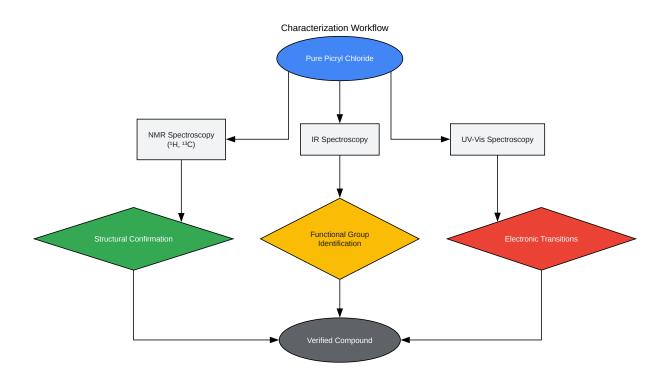




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Caption: Workflow for the synthesis of picryl chloride from picric acid.





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Caption: Spectroscopic workflow for the characterization of picryl chloride.

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